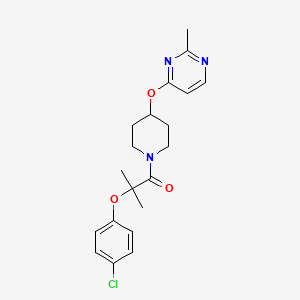
2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorophenyl groups, piperidin-4-one cores, and substituted pyrimidines, have been synthesized and analyzed, providing insights into the potential behavior of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, a piperidin-4-one derivative was synthesized by a modified Mannich condensation . These methods suggest that the synthesis of the target compound could involve similar strategies, such as nucleophilic addition or condensation reactions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of several related compounds, revealing that piperidin-4-one rings often adopt a chair conformation . The orientation of substituents on the piperidine ring, such as chlorophenyl groups, can influence the overall molecular geometry and intermolecular interactions . These findings imply that the target compound may also exhibit a chair conformation with specific orientations for its substituents, affecting its molecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various studies. For example, bioactivity assays indicated that a piperidin-4-one derivative exhibited inhibitory activities toward fungi . Additionally, the presence of chlorophenyl groups can influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and theoretical calculations. For instance, NMR studies have provided insights into the conformation and electronic environment of protons in the molecule . Density functional theory (DFT) calculations have been used to predict vibrational wavenumbers, molecular electrostatic potential, and other properties, which showed good agreement with experimental data . These techniques could be applied to the target compound to predict its properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds with complex structures including chlorophenyl, methylpyrimidin, and piperidinyl groups often focuses on their synthesis and the chemical properties that might make them useful for various applications, including medicinal chemistry and material science. For example, the study of piperidin-4-one derivatives reveals insights into their conformation and potential reactivity, which is fundamental for designing compounds with specific biological activities or physical properties (Park, Ramkumar, & Parthiban, 2012).
Potential Biological Activities
Compounds containing elements such as chlorophenoxy, methylpiperidin, and propanone units are often investigated for their potential biological activities. For instance, derivatives of piperidine and pyrimidine have been explored for their interactions with nicotinic acetylcholine receptors, indicating the potential for research into nervous system targets or insecticidal properties (Zhang, Tomizawa, & Casida, 2004). Additionally, the structural analysis of related compounds, such as those involving piperidin-4-yl and chlorophenyl groups, can provide insights into receptor binding affinities, helping to design more effective pharmaceutical agents or research tools (Karthik et al., 2021).
Material Science Applications
The study of compounds with complex organic structures can also extend to material science, where their optical, thermal, and structural properties are of interest. For example, research into the crystal structures and thermal stability of related compounds can provide valuable information for the development of new materials with specific optical properties or stability under various conditions (Yokota, Uekusa, & Ohashi, 1999).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14-22-11-8-18(23-14)26-16-9-12-24(13-10-16)19(25)20(2,3)27-17-6-4-15(21)5-7-17/h4-8,11,16H,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZXOPDGCFQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)
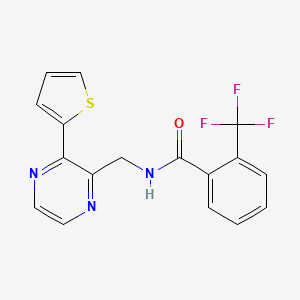
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
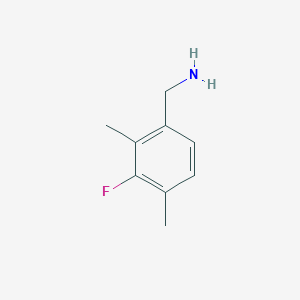
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)

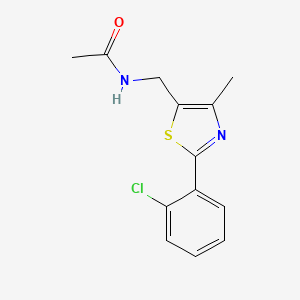

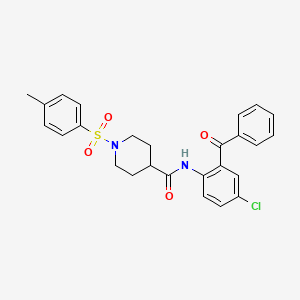
![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)
